

An In-depth Technical Guide to the Structure of Benzyl Glucosinolate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl glucosinolate*

Cat. No.: B1261895

[Get Quote](#)

This guide provides a comprehensive overview of the chemical structure of **Benzyl glucosinolate**, also known as glucotropaeolin, tailored for researchers, scientists, and drug development professionals.

Introduction

Benzyl glucosinolate is a naturally occurring organic compound belonging to the glucosinolate family of secondary metabolites.^[1] Glucosinolates are prevalent in plants of the order Brassicales, including economically important crops like cabbage, mustard, and horseradish.^[1] These compounds and their hydrolysis products are responsible for the characteristic pungent flavor of these plants and are involved in plant defense mechanisms.^[1] ^[2] **Benzyl glucosinolate**, specifically, is derived from the amino acid phenylalanine.^[3] Upon enzymatic hydrolysis, it yields benzyl isothiocyanate, a compound of significant interest for its potential biological activities.^[2]^[4]

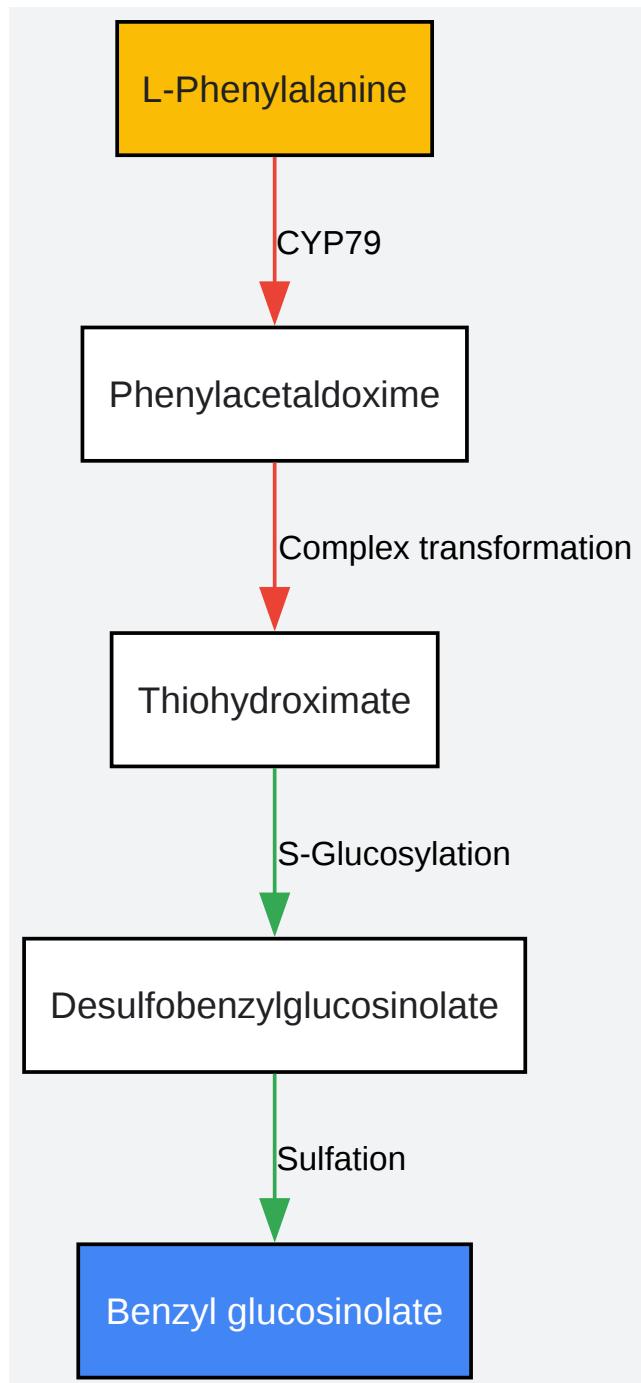
Core Chemical Structure

All glucosinolates share a common core structure, with variability arising from the side chain.^[3] ^[5] The fundamental structure of **Benzyl glucosinolate** consists of three key moieties:

- A β -D-glucopyranose residue: A glucose-derived sugar unit linked to the rest of the molecule via a sulfur atom (a thio-glycosidic bond).^[3]

- A sulfonated oxime group: A central carbon atom is double-bonded to a nitrogen atom, which is in turn bonded to a sulfate group.^[1] This creates a (Z)-N-hydroximinosulfate ester.^[3] The stereochemistry of the C=N bond is consistently in the (Z) or syn configuration in naturally occurring glucosinolates.^{[1][2]}
- A variable side chain (R-group): This is derived from an amino acid.^[3] In the case of **Benzyl glucosinolate**, the side chain is a benzyl group, originating from phenylalanine.^[3]

The IUPAC name for **Benzyl glucosinolate** is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-phenyl-N-sulfooxyethanimidothioate.^[6]


Physicochemical Properties

The key quantitative data for **Benzyl glucosinolate** are summarized in the table below for easy reference.

Property	Value	Reference(s)
IUPAC Name	[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-phenyl-N-sulfooxyethanimidothioate	[6]
Synonyms	Glucotropaeolin, Phenylmethyl glucosinolate	[2][7]
Molecular Formula	C ₁₄ H ₁₉ NO ₉ S ₂	[2][6]
Molecular Weight	409.42 g·mol ⁻¹	[2][6]
Canonical SMILES	C1=CC=C(C=C1)C/C(=N\OS(=O)(=O)O)/S[C@H]2--INVALID-LINK--CO)O)O">C@@HO	[2]
InChI Key	QQGLQYQXUKHWPX-RFEZBLSLSA-N	[2]

Visualizations

Caption: Chemical structure of **Benzyl glucosinolate**.

[Click to download full resolution via product page](#)

Caption: Biosynthesis of **Benzyl glucosinolate** from Phenylalanine.

Caption: Hydrolysis of **Benzyl glucosinolate** by myrosinase.

Experimental Protocols

Detailed experimental protocols for the study of **Benzyl glucosinolate** can vary significantly depending on the plant matrix and the specific research question. However, a general workflow for the extraction, purification, and analysis is outlined below.

A common method for extracting glucosinolates from plant material involves microwave-assisted extraction with a solvent such as 70% ethanol.^[4] Following extraction, purification can be achieved using techniques like macroporous adsorbent resin chromatography.^[4]

The identification and structural elucidation of **Benzyl glucosinolate** and its hydrolysis products are typically performed using a combination of spectroscopic and spectrometric techniques:

- UV-Vis Spectroscopy: Used for preliminary identification based on characteristic absorption peaks. For instance, the S-C=N group in the glucosinolate core has a characteristic absorption around 224 nm.^[4]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule.^[4]
- Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for determining the molecular weight and fragmentation patterns, which aid in structural confirmation.^{[4][8]}
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the definitive methods for unambiguous structural determination of purified compounds.^{[4][5]}

Conclusion

Benzyl glucosinolate possesses a well-defined chemical structure characterized by a β -D-glucopyranose unit, a sulfonated (Z)-thiohydroximate core, and a benzyl side chain derived from phenylalanine. Its physicochemical properties and stereochemistry have been established through various analytical techniques. Understanding the structure of **Benzyl glucosinolate** is fundamental to investigating its biosynthesis, enzymatic hydrolysis, and the biological activities

of its breakdown products, which are of increasing interest in the fields of agriculture, nutrition, and pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glucosinolate - Wikipedia [en.wikipedia.org]
- 2. Glucotropaeolin - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl glucosinolate | C14H19NO9S2 | CID 6537197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Glucotropaeolin | C14H19NO9S2 | CID 9548605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Glucosinalbin | C14H19NO10S2 | CID 9601115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of Benzyl Glucosinolate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1261895#what-is-the-structure-of-benzyl-glucosinolate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com